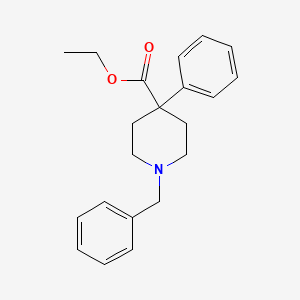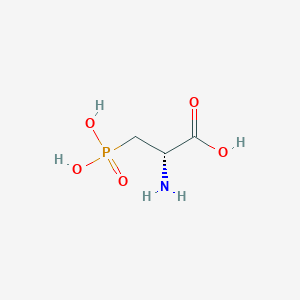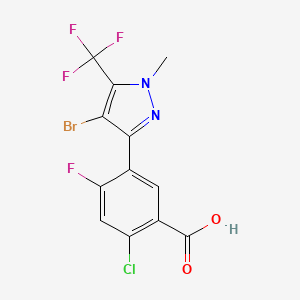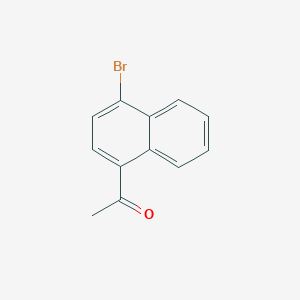
1-(4-Bromonaphthalen-1-yl)ethanone
Vue d'ensemble
Description
“1-(4-Bromonaphthalen-1-yl)ethanone” is a chemical compound with the molecular formula C12H9BrO . It is also known by other names such as “1-(4-bromo-naphthalen-1-yl)-ethanone” and "1-(4-bromonaphthalen-1-yl)ethan-1-one" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1-(4-Hydroxyphenyl)ethanone (PHA) was modified by esterification of hydroxyl with acyl chlorides and modification of α-keto . The target compounds were prepared by substitution reaction from 2-bromo-1-(4-hydroxyphenyl)ethanone .
Molecular Structure Analysis
The molecular structure of “1-(4-Bromonaphthalen-1-yl)ethanone” consists of a bromonaphthalene group attached to an ethanone group . The InChI code for this compound is “InChI=1S/C12H9BrO/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11/h2-7H,1H3” and the Canonical SMILES is "CC(=O)C1=CC=C(C2=CC=CC=C21)Br" .
Physical And Chemical Properties Analysis
The molecular weight of “1-(4-Bromonaphthalen-1-yl)ethanone” is 249.10 g/mol . Other computed properties include a XLogP3-AA of 3.5, a topological polar surface area of 17.1 Ų, and a complexity of 226 .
Applications De Recherche Scientifique
Synthesis of Schiff Bases
- Summary of Application: “1-(4-Bromonaphthalen-1-yl)ethanone” is used in the synthesis of Schiff bases . Schiff bases are compounds that contain an azomethine (-C=N-) linkage, usually derived from the condensation of carbonyl compounds (aldehydes/ketones) with primary aliphatic/aromatic/heteroaromatic amines .
- Methods of Application: The Schiff bases were synthesized by the condensation reaction of “1-(4-Bromonaphthalen-1-yl)ethanone” with propane-1,3-diamine and pentane-1,3-diamine . The structural analysis was done using UV-vis., FT-IR, 1H NMR, 13C NMR, LCMS and elemental analyses .
- Results or Outcomes: The synthesized Schiff bases exhibited antibacterial activity against Escherichia coli and Salmonella Typhi, and antioxidant activity . Among these, the Schiff base “2,2’-((propane-1,3-diylbis(azanylylidene))bis(ethan-1-yl-1-yli- dene))bis(4-chloronaphthalen-1-ol)” exhibited excellent antibacterial activity with MICs of 0.12, 0.25, 0.5 and 1 mg/ml against E. coli and Salmonella Typhi . Furthermore, two Schiff bases such as, “2,2’-((propane-1,3-diylbi- s(azanylylidene))bis(ethan-1-yl-1-ylidene))bis(naphthalen-1-ol)” and “2,2’-((pentane-1,3-diylbis(azanylylidene)) bis(ethan-1-yl-1-ylidene))bis(4-bromonaphthalen-1-ol)” exhibited promising antioxidant activity .
Synthesis of alpha-Bromoketones
- Summary of Application: “1-(4-Bromonaphthalen-1-yl)ethanone” can be used in the synthesis of alpha-Bromoketones . Alpha-Bromoketones are valuable intermediates in organic synthesis and can be used to prepare a wide variety of other functional groups .
- Methods of Application: The alpha-Bromoketones were synthesized from secondary alcohols using Ammonium Bromide and Oxone . The structural analysis was done using UV-vis., FT-IR, 1H NMR, 13C NMR, LCMS and elemental analyses .
- Results or Outcomes: The synthesized alpha-Bromoketones exhibited various physical properties such as melting point, 1H NMR and 13C NMR .
Synthesis of alpha-Bromoketones
- Summary of Application: “1-(4-Bromonaphthalen-1-yl)ethanone” can be used in the synthesis of alpha-Bromoketones . Alpha-Bromoketones are valuable intermediates in organic synthesis and can be used to prepare a wide variety of other functional groups .
- Methods of Application: The alpha-Bromoketones were synthesized from secondary alcohols using Ammonium Bromide and Oxone . The structural analysis was done using UV-vis., FT-IR, 1H NMR, 13C NMR, LCMS and elemental analyses .
- Results or Outcomes: The synthesized alpha-Bromoketones exhibited various physical properties such as melting point, 1H NMR and 13C NMR .
Propriétés
IUPAC Name |
1-(4-bromonaphthalen-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVHMWORIJZGTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282369 | |
| Record name | 1-(4-bromonaphthalen-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromonaphthalen-1-yl)ethanone | |
CAS RN |
46258-62-2 | |
| Record name | 46258-62-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 46258-62-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25657 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-bromonaphthalen-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



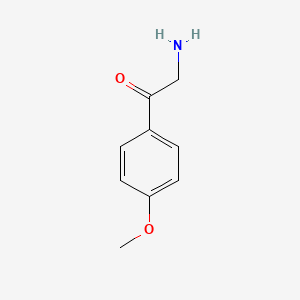
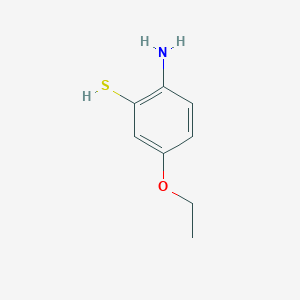

![2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B1267865.png)

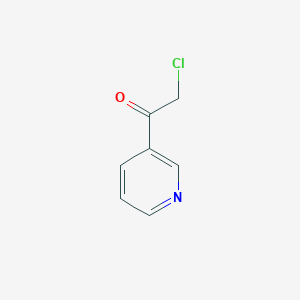
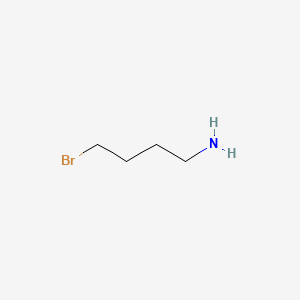
![Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate](/img/structure/B1267874.png)
![1-Azabicyclo[3.3.1]nonan-4-one](/img/structure/B1267877.png)
